![molecular formula C13H13NO5S2 B2852914 Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900015-18-1](/img/structure/B2852914.png)
Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
MSAP exerts its pharmacological effects by inhibiting the activity of various enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and aldose reductase (AR). These enzymes play a crucial role in the inflammatory response, cancer cell proliferation, and diabetic complications. By inhibiting their activity, MSAP can reduce inflammation, inhibit cancer cell growth, and prevent diabetic complications.
Biochemical and Physiological Effects:
MSAP has been shown to have a range of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), inhibiting the proliferation of cancer cells, and preventing the development of diabetic complications, such as neuropathy and nephropathy.
Vorteile Und Einschränkungen Für Laborexperimente
MSAP has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its synthesis method is complex and requires specialized equipment and expertise, which can limit its availability and use in some labs.
Zukünftige Richtungen
There are several future directions for MSAP research, including:
1. Developing more efficient and cost-effective synthesis methods to increase its availability for research and potential therapeutic use.
2. Investigating its potential as a therapeutic agent for other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
3. Studying its mechanism of action in more detail to identify potential targets for drug development.
4. Conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, MSAP is a chemical compound that has shown potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Its synthesis method is complex, but its high purity, stability, and low toxicity make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of MSAP involves the reaction of 2-thiophenecarboxylic acid with methyl 4-aminophenyl sulfone in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields MSAP as a white crystalline solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
MSAP has been studied extensively in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has shown potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. MSAP has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 3-[4-(methanesulfonamido)phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-18-13(15)12-11(7-8-20-12)19-10-5-3-9(4-6-10)14-21(2,16)17/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBKOIAWLMQOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2852833.png)

![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852836.png)
![N-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2852838.png)
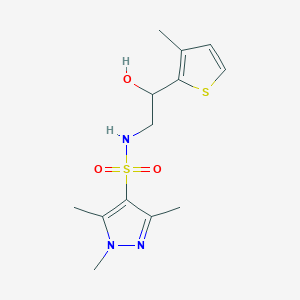
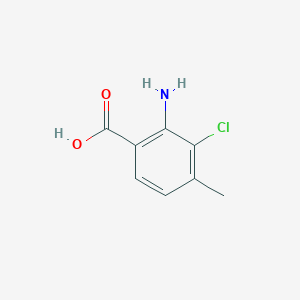
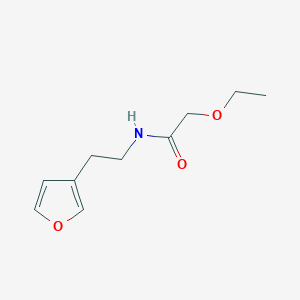

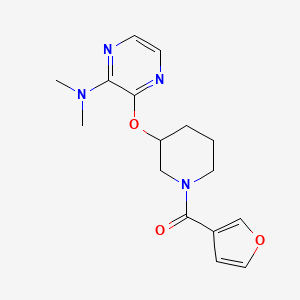

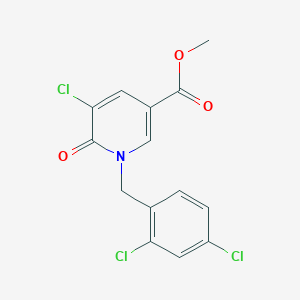

![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B2852853.png)